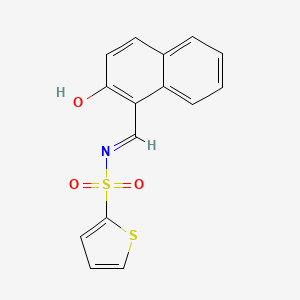
STF 083010
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STF-083010 是一种化学化合物,以其作为肌醇依赖酶-1α (IRE1α) 核酸内切酶活性的特异性抑制剂而闻名。 它主要用于科学研究,以研究未折叠蛋白反应 (UPR) 及其在包括癌症和代谢性疾病在内的各种疾病中的作用 .
科学研究应用
STF-083010 在科学研究中具有广泛的应用范围:
化学: 它用于研究 IRE1α 抑制剂的化学性质和反应。
生物学: 该化合物用于研究 UPR 在细胞应激反应中的作用。
生化分析
Biochemical Properties
STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, STF-083010 downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .
Cellular Effects
STF-083010 has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, STF-083010 induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, STF-083010 inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, STF-083010 treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .
Molecular Mechanism
The molecular mechanism of STF-083010 involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, STF-083010 mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STF-083010 have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, STF-083010 should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that STF-083010 can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .
Dosage Effects in Animal Models
The effects of STF-083010 vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, STF-083010 was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, STF-083010 was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of STF-083010 may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
STF-083010 is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, STF-083010 prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, STF-083010 has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .
Transport and Distribution
STF-083010 is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . STF-083010 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .
Subcellular Localization
The subcellular localization of STF-083010 is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, STF-083010 effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .
准备方法
合成路线和反应条件
STF-083010 通过一系列化学反应合成,这些反应涉及 2-羟基-1-萘醛与 2-噻吩磺酰胺的缩合。反应通常在碱的存在下进行,例如氢氧化钠,以及二甲基亚砜 (DMSO) 等有机溶剂。 然后通过重结晶或色谱技术纯化产物 .
工业生产方法
虽然 STF-083010 的具体工业生产方法没有广泛记录,但该化合物通常在受控条件下的研究实验室中生产,以确保高纯度和一致性。 该过程涉及扩大实验室设置中使用的合成路线,并增加质量控制和保证步骤 .
化学反应分析
反应类型
STF-083010 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 STF-083010 中的官能团,从而改变其化学性质。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生氧化衍生物,而还原可以产生 STF-083010 的还原形式 .
作用机制
STF-083010 通过特异性抑制 IRE1α 的核酸内切酶活性而不影响其激酶活性来发挥作用。这种抑制阻断了 X 盒结合蛋白 1 (XBP1) mRNA 的剪接,从而阻止了长期 UPR 的启动。 通过这样做,STF-083010 降低了 UPR 响应基因的表达并减轻了细胞应激反应 .
相似化合物的比较
类似化合物
4μ8C: 另一种 IRE1α 抑制剂,可阻断核酸内切酶和激酶活性。
MKC-3946: 抑制 IRE1α 核酸内切酶活性,并用于癌症研究。
玩具霉素: 一种抑制 IRE1α 核酸内切酶活性的天然产物
独特性
STF-083010 的独特性在于它选择性地抑制 IRE1α 核酸内切酶活性而不影响激酶活性。 这种特异性使其成为研究 UPR 及其在各种疾病中的作用的宝贵工具,提供了其他抑制剂可能无法提供的见解 .
属性
CAS 编号 |
307543-71-1 |
|---|---|
分子式 |
C15H11NO3S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |
InChI 键 |
TVIVJHZHPKNDAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


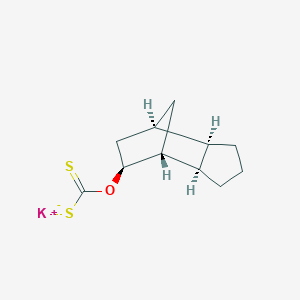

![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)

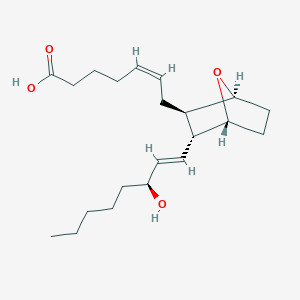
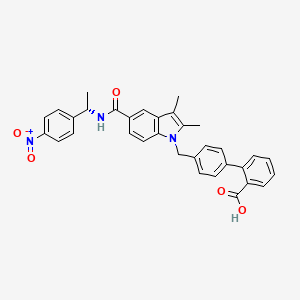
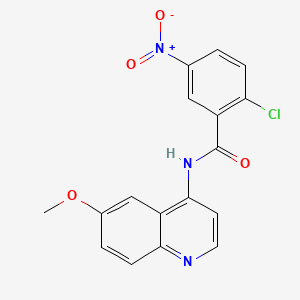
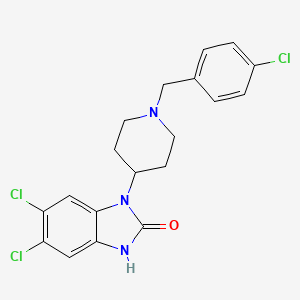
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
